Epimedin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Bone health

- Osteoporosis prevention: Studies suggest Epimedin C may help prevent osteoporosis, a condition characterized by weakened bones. Research indicates it may promote bone formation and protect against glucocorticoid-induced bone loss, a side effect of certain medications [, ].

Cardiovascular health

- Cardiovascular disease: Some studies suggest Epimedin C may have potential benefits for cardiovascular health. It may improve blood flow and potentially benefit individuals with heart-related conditions [].

Cancer research

- Anticancer properties: Epimedin C has shown promise in inhibiting the growth and proliferation of certain cancer cells in laboratory studies []. However, further research is needed to determine its effectiveness and safety in humans.

Other potential applications

- Neurological disorders: Preliminary research suggests Epimedin C may have neuroprotective effects and could potentially benefit individuals with certain neurological disorders like Alzheimer's disease [].

- Immunomodulation: Studies suggest Epimedin C may possess immunostimulatory properties, potentially influencing the immune system's response [].

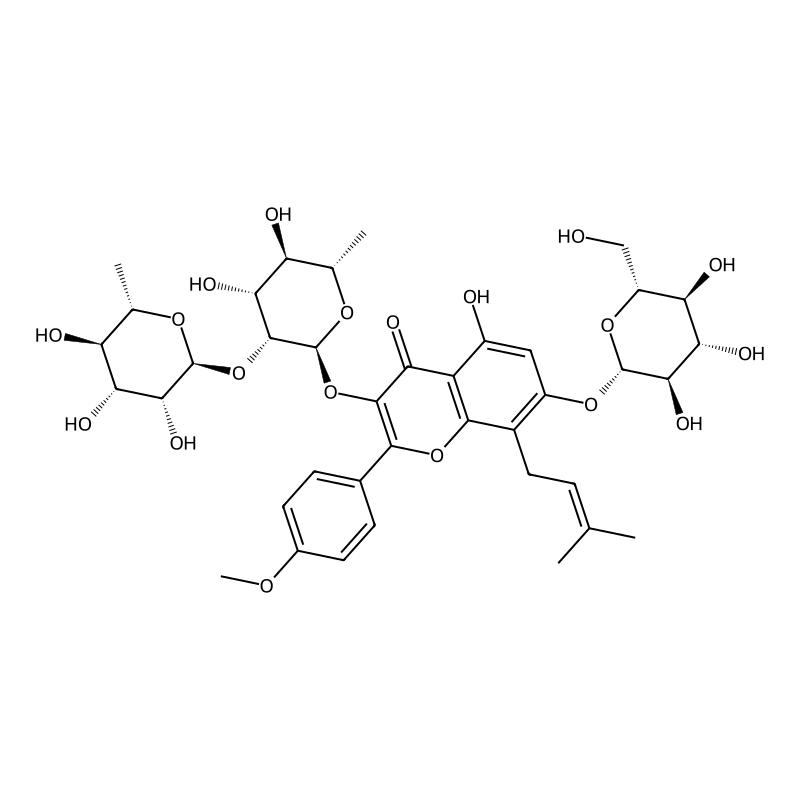

Epimedin C, also known as 8-prenylnaringenin, is a flavonoid glycoside primarily isolated from the plant Epimedium brevicornu Maxim. It is characterized by the molecular formula and is noted for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various medical conditions.

Research suggests Epimedin C may have various mechanisms of action depending on the biological system:

- Estrogen-like effects: Epimedin C may mimic estrogen in some tissues, potentially impacting bone health in ovariectomized mice [].

- Immunomodulation: Studies indicate Epimedin C might enhance immune function by stimulating lymphocyte proliferation and cytokine production [].

- Anticancer properties: Epimedin C may inhibit the growth of cancer cells by regulating cell cycle proteins [].

- Toxicity: Data on the specific toxicity of Epimedin C in humans is limited. Available research suggests it may be well-tolerated at low doses in animal models, but more research is needed to determine safety in humans [].

- Flammability: No data available on the flammability of Epimedin C.

- Reactivity: Information regarding specific reactivity of Epimedin C is not currently available in scientific literature.

- Oxidation: This reaction can lead to the formation of various derivatives with distinct biological activities. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction reactions can modify the flavonoid structure, impacting its functionality. Sodium borohydride is a typical reducing agent used in such processes.

- Substitution: Substitution reactions involving glycoside moieties can create new compounds with varied activities. Reaction conditions often involve controlled temperatures and pH levels to ensure desired transformations .

Epimedin C exhibits a range of biological activities, notably:

- Estrogenic Activity: It mimics estrogen by interacting with estrogen receptors, which may have implications for hormone-related conditions.

- Bone Health: Research indicates that Epimedin C plays a protective role against osteoblast apoptosis induced by dexamethasone, suggesting potential applications in osteoporosis treatment. It stabilizes RhoA transcriptional activity, enhancing osteoblast function .

- Antioxidant Properties: The compound exhibits radical scavenging abilities, contributing to its protective effects against oxidative stress .

The synthesis of Epimedin C can be achieved through various methods:

- Natural Extraction: Primarily obtained from Epimedium species through solvent extraction and purification techniques such as chromatography.

- Synthetic Routes: Laboratory synthesis typically involves starting from simpler flavonoid precursors, followed by glycosylation reactions where sugar moieties are attached to the flavonoid core. Specific reaction conditions (temperature, pH) are critical for successful synthesis .

Epimedin C has a wide array of applications across different fields:

- Pharmaceuticals: Its bioactive properties make it a candidate for developing health supplements and medications aimed at treating osteoporosis and other hormone-related disorders.

- Research: Used as a model compound in studies focusing on flavonoid chemistry and cellular processes, including apoptosis and cell proliferation .

Studies have explored the interactions of Epimedin C with various cellular pathways:

- Nrf1-RhoA Pathway: Epimedin C enhances the binding of Nrf1 to the RhoA promoter region, playing a crucial role in osteoblast survival under stress conditions induced by dexamethasone. This interaction underscores its potential therapeutic benefits in bone health .

- Estrogen Receptor Modulation: By mimicking estrogen, Epimedin C may influence various physiological processes related to hormonal balance .

Epimedin C shares structural similarities with other flavonoids found in Epimedium species. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activities | Unique Aspects |

|---|---|---|---|

| Epimedin A | 8-prenylnaringenin | Antioxidant, anti-inflammatory | Lower estrogenic activity compared to Epimedin C |

| Epimedin B | Similar glycosylation | Osteoprotective effects | Less potent than Epimedin C in estrogen receptor binding |

| Icariin | 8-isopentenyl substituent | Bone health promotion | Known for broader applications in sexual health |

Epimedin C stands out due to its potent estrogen-like effects and significant role in promoting osteoblast health compared to its analogs .

The biosynthesis of Epimedin C begins with the phenylpropanoid pathway, which serves as the foundational metabolic route for all flavonoid compounds in Epimedium species [1] [6]. This pathway originates from the shikimate pathway, where glucose metabolism produces phosphoenolpyruvate and erythrose-4-phosphate, which are subsequently converted to chorismate through the action of seven enzymatic steps [14]. Chorismate functions as the common precursor for the synthesis of both phenylalanine and tyrosine, the aromatic amino acids that initiate flavonoid biosynthesis [14].

The phenylpropanoid pathway in Epimedium sagittatum involves three key enzymes that sequentially convert phenylalanine to the activated precursor coumaroyl-coenzyme A [6]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to produce cinnamic acid, representing the first committed step in the pathway [6] [37]. Cinnamate 4-hydroxylase, a cytochrome P450 enzyme, subsequently hydroxylates cinnamic acid at the para position to form p-coumaric acid [6] [37]. The final step involves 4-coumarate coenzyme A ligase, which activates p-coumaric acid by forming the high-energy thioester bond with coenzyme A, producing coumaroyl-coenzyme A [6] [37].

Research has identified multiple copies of certain phenylpropanoid genes in Epimedium species, with three distinct copies of 4-coumarate coenzyme A ligase genes discovered in Epimedium sagittatum [6]. This gene duplication suggests functional specialization within the pathway and may contribute to the complex regulation of flavonoid biosynthesis in these species [6]. Additionally, the pathway includes branching enzymes such as p-coumarate 3-hydroxylase, which directs metabolic flux toward lignin biosynthesis, and these branching genes show negative correlation with bioactive compound accumulation [6].

The efficiency of phenylpropanoid precursor utilization significantly influences the downstream production of Epimedin C and related compounds [1] [6]. Studies have demonstrated that the coordinated expression of phenylpropanoid pathway genes with core flavonoid biosynthetic genes is essential for optimal compound production [6]. Environmental factors such as light intensity and stress conditions can modulate the expression of these early pathway genes, thereby influencing the overall flux through the biosynthetic network [20] [21].

Glycosylation and Prenylation Modifications

The distinctive structural features of Epimedin C arise from specific post-biosynthetic modifications that occur after the formation of the basic flavonol backbone [5] [14]. These modifications include glycosylation and prenylation reactions that are catalyzed by specialized enzymes and contribute to the unique biological properties of this compound [5] [24].

Prenylation represents a crucial modification step in Epimedin C biosynthesis, involving the addition of a 3-methylbut-2-enyl group to position 8 of the flavonol ring [5] [14]. This prenyl group attachment is catalyzed by prenyltransferases that utilize isopentenyl pyrophosphate as the prenyl donor [14]. The prenylation reaction occurs early in the modification pathway and is essential for the subsequent glycosylation steps that characterize Epimedin C [14]. Research has shown that prenylated flavonols serve as acceptor substrates for the glycosyltransferases responsible for sugar attachment [12].

Glycosylation modifications in Epimedin C involve the sequential addition of multiple sugar moieties through the action of UDP-glycosyltransferases [5] [24] [25]. The compound contains three distinct sugar groups: a glucose moiety attached to the 7-hydroxyl position and two rhamnose units linked to the 3-hydroxyl position [3] [5]. The glucose attachment at position 7 is catalyzed by UDP-glucose: flavonoid 7-O-glucosyltransferase, which has been isolated and characterized from Epimedium sagittatum [6]. The rhamnose additions are mediated by specific rhamnosyltransferases, with recent research identifying a regiospecific rhamnosyltransferase from Epimedium pseudowushanense that catalyzes 3-O-rhamnosylation of prenylflavonols [12].

The glycosylation pattern in Epimedin C involves a complex diglycosyl structure at the 3-position, consisting of two rhamnose units linked in an α-1,2 configuration [5] [45]. This unique sugar arrangement distinguishes Epimedin C from related compounds such as Epimedin A and Epimedin B, which contain rhamnose-glucose and rhamnose-xylose combinations, respectively [5] [7]. Studies have demonstrated that the terminal rhamnose unit in Epimedin C can be selectively removed by α-L-rhamnosidases to produce icariin, indicating the accessibility of this glycosidic bond [5] [44].

Recent genomic analyses have revealed the presence of multiple UDP-glycosyltransferase genes in Epimedium species, with genome-wide studies identifying numerous candidates potentially involved in flavonoid glycosylation [25]. Phylogenetic analysis has classified these genes into distinct groups based on sequence similarity and predicted function [25]. Functional characterization has identified specific glycosyltransferases responsible for different sugar additions, including xylosyltransferases that catalyze the formation of terminal xylose linkages in related compounds [24].

The stereochemistry and linkage patterns of the sugar moieties in Epimedin C have been elucidated through detailed structural studies [3] [45]. The glucose unit at position 7 is attached through a β-glycosidic bond, while the rhamnose units at position 3 form α-linkages [3] [45]. This specific configuration influences the compound's stability, solubility, and biological activity [45]. Enzymatic studies have shown that different glycosidic bonds exhibit varying susceptibility to hydrolytic enzymes, with the terminal rhamnose being most readily cleaved [5] [44].

Regulatory Mechanisms of Flavonoid Biosynthesis Genes

The biosynthesis of Epimedin C is controlled by complex regulatory networks involving multiple transcription factors that coordinate the expression of structural genes throughout the phenylpropanoid and flavonoid pathways [1] [6]. These regulatory mechanisms ensure proper timing and tissue-specific expression of biosynthetic genes while responding to developmental and environmental signals [1] [16].

The primary regulatory system involves the formation of MYB-basic helix-loop-helix-WD40 transcriptional complexes that activate flavonoid biosynthetic genes [1] [6]. In Epimedium sagittatum, two R2R3-MYB transcription factors, EsMYBA1 and EsMYBF1, function as key activators of the flavonoid pathway [1] [6]. EsMYBA1 specifically regulates the anthocyanin branch of the pathway by activating genes encoding dihydroflavonol 4-reductase and anthocyanidin synthase [6]. EsMYBF1 controls the flavonol branch by promoting the expression of flavonol synthase and chalcone synthase [6].

These MYB transcription factors operate in conjunction with basic helix-loop-helix proteins and WD40 repeat proteins to form functional transcriptional complexes [1] [6]. The basic helix-loop-helix transcription factor EsGL3 and the WD40 protein EsTTG1 have been identified as essential components of these regulatory complexes in Epimedium [6]. Gene expression analysis has demonstrated that EsMYBA1 and EsMYBF1 show coordinated expression patterns, suggesting cooperative rather than competitive regulation of anthocyanin and flavonol biosynthesis [6].

Negative regulation of flavonoid biosynthesis is mediated by repressor MYB transcription factors, with EsMYB12 identified as a key negative regulator in Epimedium [1] [6]. This transcription factor shows inverse correlation with the accumulation of bioactive compounds including Epimedin C [6]. EsMYB12 likely functions by interfering with the formation or activity of activating transcriptional complexes, thereby providing a mechanism for fine-tuning pathway flux [6] [15].

The regulation of individual structural genes within the pathway exhibits distinct patterns that correlate with compound accumulation [6]. Genes encoding enzymes in the early phenylpropanoid pathway, such as phenylalanine ammonia-lyase and chalcone synthase, show positive correlation with Epimedin C levels [6]. Conversely, genes involved in competing pathways, such as leucoanthocyanidin reductase and flavone synthase II, exhibit negative correlation with bioactive compound accumulation [6].

Transcriptional regulation extends to the modification enzymes responsible for glycosylation and prenylation [6] [25]. The expression of UDP-glycosyltransferase genes shows tissue-specific patterns that correspond to sites of active flavonoid biosynthesis [25]. Rhamnosyltransferase genes exhibit coordinated regulation with core pathway genes, suggesting integrated control of the entire biosynthetic network [12].

Post-transcriptional regulation involves microRNAs that target key transcription factors in the flavonoid pathway [19]. Research has identified microRNA families that regulate MYB transcription factors, providing an additional layer of control over pathway activity [19]. The miR858-MYB regulatory module has been shown to negatively regulate flavonol biosynthesis by targeting specific R2R3-MYB genes [19].

Epigenetic mechanisms also contribute to the regulation of flavonoid biosynthesis genes [38]. DNA methylation and histone modifications can influence the expression of biosynthetic genes in response to environmental stimuli [38]. These epigenetic changes may provide a mechanism for maintaining altered gene expression patterns following stress exposure [38].

Environmental Modulators of Epimedin C Production

Environmental factors significantly influence the production of Epimedin C through their effects on gene expression, enzyme activity, and metabolic flux distribution [20] [21] [29]. Understanding these environmental modulators is crucial for optimizing cultivation practices and predicting compound yields under different growing conditions [20] [21].

Light intensity represents one of the most important environmental factors affecting Epimedin C biosynthesis [20] [21]. Studies using Epimedium pseudowushanense have demonstrated that flavonoid content varies dramatically with different light intensity levels, with the largest amount of Epimedin C produced at intermediate light intensity levels [20] [21]. Transcriptome analysis has revealed that light exposure strongly induces the expression of key biosynthetic genes, including flavonol synthase and chalcone synthase [20] [21]. The response to light involves the activation of specific transcription factors, with 65 light-responsive transcription factors identified, including 31 FAR1, 17 MYB-related, 12 basic helix-loop-helix, and 5 WRKY transcription factors [20] [21].

Temperature stress affects both the accumulation of Epimedin C and the expression of biosynthetic genes [29] [34]. Cold stress has been shown to trigger the upregulation of flavonoid biosynthetic genes and increase the accumulation of flavonoid compounds in various plant species [34]. Desert plants demonstrate particularly strong responses to low-temperature stress, with flavonoid synthesis serving as a protective mechanism against cold-induced cellular damage [34]. Heat stress also influences flavonoid metabolism, with elevated temperatures affecting enzyme stability and activity [31].

Drought stress represents another significant environmental modulator of Epimedin C production [29] [32]. Water deficit conditions trigger stress-responsive pathways that can enhance flavonoid biosynthesis as part of the plant's protective response [29] [32]. Flavonoids function as antioxidants that help mitigate oxidative stress caused by drought conditions [29]. Studies have shown that drought stress upregulates the expression of chalcone isomerase and other flavonoid biosynthetic genes [29]. The accumulation of flavonoids during drought stress is associated with improved photosynthetic performance and enhanced stress tolerance [29].

Ultraviolet radiation strongly stimulates flavonoid biosynthesis, including Epimedin C production [29] [33]. UV-B radiation activates specific photoreceptors that trigger the expression of flavonoid biosynthetic genes [29] [33]. The response involves the upregulation of genes encoding phenylalanine ammonia-lyase, chalcone synthase, and chalcone isomerase [33]. Different types of UV radiation (UV-A, UV-B, and UV-C) show varying effects on flavonoid accumulation, with UV-B and UV-C generally producing stronger responses than UV-A [33].

Nutrient availability also influences Epimedin C production through its effects on carbon-nitrogen balance and metabolic flux distribution [30]. Limited nitrogen availability can redirect carbon flux toward secondary metabolite production, including flavonoid biosynthesis [30]. High carbon availability, such as that resulting from elevated atmospheric carbon dioxide, has been shown to increase flavonoid levels in various plant species [30].

Salt stress affects flavonoid biosynthesis through multiple mechanisms, including osmotic stress, ionic toxicity, and oxidative stress [29]. Research has demonstrated that salt stress can induce the expression of flavonoid biosynthetic genes and increase the accumulation of protective compounds [29]. The response to salinity involves both direct effects on gene expression and indirect effects mediated through stress-responsive signaling pathways [29].

The integration of multiple environmental signals occurs through complex regulatory networks that allow plants to fine-tune their metabolic responses [29]. Stress-specific transcription factors are activated in response to particular environmental conditions and subsequently initiate the flavonoid biosynthesis pathway [29]. The coordinated response to multiple stresses involves crosstalk between different signaling pathways and may result in synergistic or antagonistic effects on Epimedin C production [29].

Table 1: Structural Components of Epimedin Compounds

| Compound | Molecular Weight (g/mol) | Sugar Groups at 3-OH | Sugar Groups at 7-OH | Aglycone | Prenyl Group | Methoxy Group |

|---|---|---|---|---|---|---|

| Epimedin A | 838.8 | Rhamnose-Glucose | Glucose | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

| Epimedin B | 808.8 | Rhamnose-Xylose | Glucose | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

| Epimedin C | 822.8 | Rhamnose-Rhamnose | Glucose | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

| Icariin | 676.7 | Rhamnose | Glucose | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

| Baohuoside I | 514.5 | Rhamnose | None | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

| Icaritin | 368.4 | None | None | Icaritin | 3-methylbut-2-enyl | 4-position on B-ring |

Table 2: Key Enzymes in Epimedin C Biosynthetic Pathway

| Enzyme Class | Enzyme Name | Function | Product Formation |

|---|---|---|---|

| Phenylpropanoid Pathway | Phenylalanine Ammonia-Lyase | Converts phenylalanine to cinnamic acid | Cinnamic acid |

| Phenylpropanoid Pathway | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid | p-Coumaric acid |

| Phenylpropanoid Pathway | 4-Coumarate CoA Ligase | Activates coumaric acid to coumaroyl-CoA | Coumaroyl-CoA |

| Flavonoid Core Pathway | Chalcone Synthase | Forms chalcone from coumaroyl-CoA and malonyl-CoA | Chalcone |

| Flavonoid Core Pathway | Chalcone Isomerase | Isomerizes chalcone to naringenin | Naringenin |

| Flavonoid Core Pathway | Flavonol Synthase | Converts dihydroflavonol to flavonol | Kaempferol/Quercetin |

| Modification Pathway | Prenyltransferase | Adds prenyl group to position 8 | Prenylated flavonols |

| Modification Pathway | UDP-Glycosyltransferase | Adds glucose moieties | Glucosylated compounds |

| Modification Pathway | Rhamnosyltransferase | Adds rhamnose moieties | Rhamnosylated compounds |

| Modification Pathway | O-Methyltransferase | Methylates hydroxyl groups | Methylated compounds |

| Modification Pathway | Xylosyltransferase | Adds xylose to existing sugar chains | Xylosylated compounds |

Table 3: Regulatory Factors Affecting Epimedin C Biosynthesis

| Regulatory Factor Type | Factor Name | Function/Effect | Target Genes |

|---|---|---|---|

| Transcription Factor | R2R3-MYB (EsMYBA1) | Activates anthocyanin pathway | DFR, ANS |

| Transcription Factor | R2R3-MYB (EsMYBF1) | Activates flavonol pathway | FLS, CHS |

| Transcription Factor | R2R3-MYB (EsMYB12) | Negative regulator of flavonoid pathway | Multiple flavonoid genes |

| Transcription Factor | bHLH (EsGL3) | Forms MBW complex | Multiple pathway genes |

| Transcription Factor | WD40 (EsTTG1) | Forms MBW complex | Multiple pathway genes |

| Environmental Factor | Light intensity | Stimulates flavonoid production | CHS, FLS, PAL |

| Environmental Factor | Temperature | Affects enzyme activity | Multiple enzymes |

| Environmental Factor | Drought stress | Induces stress response | Stress-responsive genes |

| Environmental Factor | UV radiation | Triggers protective compounds | Flavonoid biosynthesis genes |